
2,3-Dihydroxy-5-methylpiperazine-1,4-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxy-5-methylpiperazine-1,4-dicarbaldehyde is a chemical compound with a unique structure that includes two hydroxyl groups, a methyl group, and two aldehyde groups attached to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-5-methylpiperazine-1,4-dicarbaldehyde typically involves the reaction of piperazine derivatives with appropriate aldehyde and hydroxyl-containing reagents. One common method involves the use of 2,3-dihydroxybenzaldehyde and 5-methylpiperazine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,3-Dihydroxy-5-methylpiperazine-1,4-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: 2,3-Dihydroxy-5-methylpiperazine-1,4-dicarboxylic acid.
Reduction: 2,3-Dihydroxy-5-methylpiperazine-1,4-dimethanol.
Substitution: 2,3-Dichloro-5-methylpiperazine-1,4-dicarbaldehyde.
科学的研究の応用
2,3-Dihydroxy-5-methylpiperazine-1,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,3-Dihydroxy-5-methylpiperazine-1,4-dicarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The hydroxyl groups may also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
類似化合物との比較
Similar Compounds
2,3-Dihydroxy-1,4-naphthalenedicarbaldehyde: Similar structure but with a naphthalene ring instead of a piperazine ring.
2,3-Dihydroxyterephthalaldehyde: Contains a benzene ring with hydroxyl and aldehyde groups in similar positions.
Phthalaldehyde: A simpler compound with two aldehyde groups on a benzene ring.
Uniqueness
2,3-Dihydroxy-5-methylpiperazine-1,4-dicarbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on a piperazine ring, which provides distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biochemical research.
特性
CAS番号 |
89852-26-6 |
|---|---|
分子式 |
C7H12N2O4 |
分子量 |
188.18 g/mol |
IUPAC名 |
2,3-dihydroxy-5-methylpiperazine-1,4-dicarbaldehyde |
InChI |
InChI=1S/C7H12N2O4/c1-5-2-8(3-10)6(12)7(13)9(5)4-11/h3-7,12-13H,2H2,1H3 |
InChIキー |
SAYDIOJUYWQANF-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C(C(N1C=O)O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



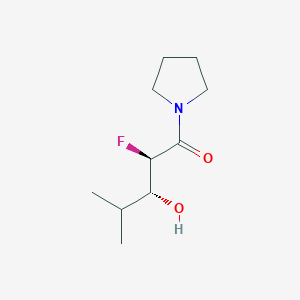
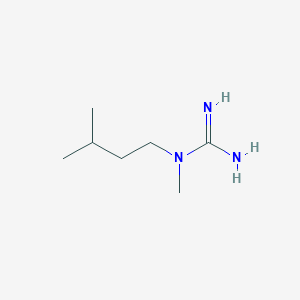
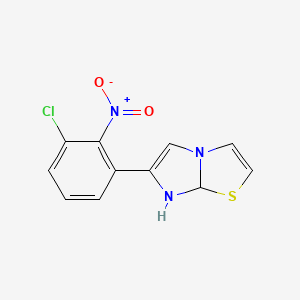
![Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]-](/img/structure/B13790525.png)
![9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride](/img/structure/B13790526.png)
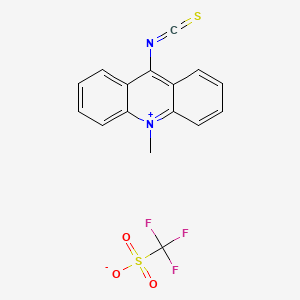
![2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B13790544.png)
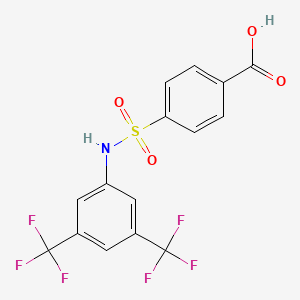
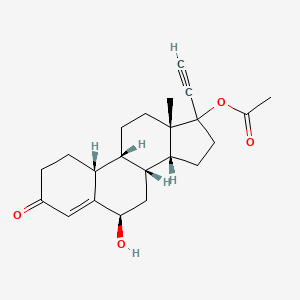
![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)
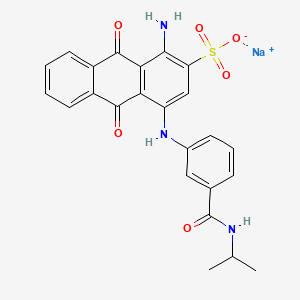
![N-(3,4-dichlorophenyl)-N'-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13790575.png)
